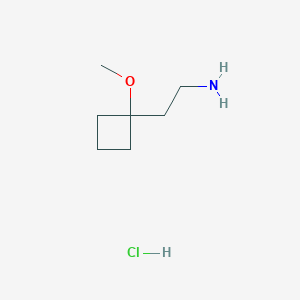

![molecular formula C6H7ClF3N3O2 B1382647 [5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride CAS No. 1823547-05-2](/img/structure/B1382647.png)

[5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride

Overview

Description

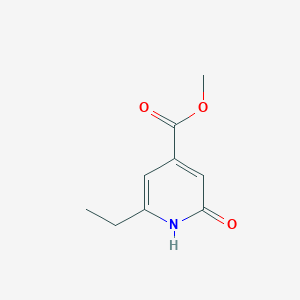

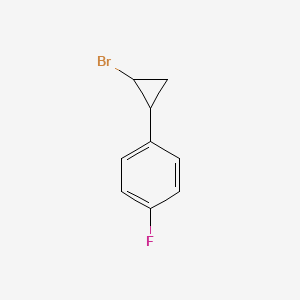

“[5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride” is a chemical compound with the molecular formula C6H7ClF3N3O2 . It is a derivative of pyrazole, a class of organic compounds known for their diverse pharmacological effects .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves reactions with amines . For instance, a production method for a similar compound, 5-Amino 3 cyano-1- (2,6-dichlor-4-trifluoromethyl phenyl) pyrazoles, has been reported. This method involves salifying 2,6-dichlor-4-trifluoromethyl aniline in an acid solution, adding 2 fast, 3-dicyano ethyl propanoate, and adding Sodium Nitrite under normal temperature. The reaction then proceeds with stirring and water stratification, and finally, a ring-closure reaction in an aqueous ammonia medium .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms, substituted with an amino group and a trifluoromethyl group .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions. For instance, they can undergo protodeboronation, a reaction that involves the removal of a boron group . They can also be involved in one-pot reactions, which are reactions that occur in a single reaction vessel, offering advantages like easy automation, higher product yields, minimal waste generation, operational simplicity, and thus reduced cost, time, and energy .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 245.59 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Ring Transformations and Synthesis

The chemical compound [5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride exhibits versatile reactivity, serving as a precursor in the synthesis of various heterocyclic compounds. In a notable study, the compound underwent ring transformations to create spirobenzoxazoles and pyrazolo[1′,5′:3,4][1,2,4]triazino-[5,6-b][1,5]benzoxazepines, showcasing its role in generating complex molecular architectures (Kurasawa et al., 1988). Furthermore, the compound has been involved in highly regioselective synthesis and bromination processes to produce halomethylated pyrazolo[1,5-a]pyrimidines and aryl[heteroaryl]pyrazolo[1,5-a]pyrimidines (Martins et al., 2009).

Cyclization and Heterocyclic Synthesis

The compound also demonstrates its utility in cyclization reactions, where it forms various bicyclic heterocycles, depending on the reagents used and the acidity of the reaction medium (Smyth et al., 2007). These cyclization reactions highlight its adaptability and the ability to generate diverse molecular structures. Additionally, its reactivity has been exploited in the synthesis of novel amino pyrazole derivatives, serving as a scaffold for further chemical modifications (Shah et al., 2018).

Biomedical Applications

Although the request was to exclude information related to drug use and dosage, it's worth noting that some studies have explored the potential biomedical applications of derivatives synthesized from this compound. These derivatives have shown promising biological activities, including antimicrobial and antifungal properties, demonstrating the compound's relevance in medicinal chemistry (Holla et al., 2006).

Safety and Hazards

Future Directions

Pyrazole derivatives have shown potential in various fields, especially in drug discovery due to their diverse pharmacological effects . Therefore, the future directions for “[5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride” could involve further exploration of its potential uses in medicinal chemistry and drug development .

Properties

IUPAC Name |

2-[5-amino-3-(trifluoromethyl)pyrazol-1-yl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3O2.ClH/c7-6(8,9)3-1-4(10)12(11-3)2-5(13)14;/h1H,2,10H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGWZXRCLUQMJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1C(F)(F)F)CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1382564.png)

![1-[(Azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride](/img/structure/B1382568.png)

![4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1382575.png)